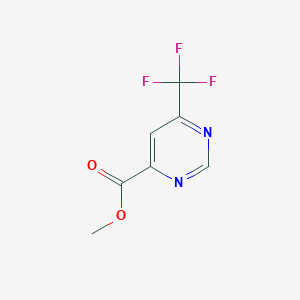
4-カルボキシ-6-(トリフルオロメチル)ピリミジンメチルエステル
概要
説明
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic compound containing a pyrimidine ring with a methyl group at the 6th position and a trifluoromethyl group at the 4th position. This compound is known for its significant applications in various fields, including agrochemicals and pharmaceuticals .
科学的研究の応用
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Agrochemical and Pharmaceutical Industries: It serves as a key structural motif in active ingredients for crop protection and pharmaceuticals.
Drug Discovery and Agrochemical Development: Used in the synthesis of novel compounds for drug discovery and agrochemical development.
Neuroprotection and Anti-neuroinflammatory Agents: It is involved in the synthesis of triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents.
Synthesis of Novel Organic Compounds: The compound is used in organic chemistry to create new compounds with potential biological activities.
生化学分析
Biochemical Properties
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate and enzymes often involve binding to the active site or allosteric sites, leading to conformational changes that affect enzyme function .
Cellular Effects
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate involves its binding interactions with biomolecules. This compound can bind to enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit enzyme activity by occupying the active site, preventing substrate binding, or inducing conformational changes that reduce enzyme efficiency. Additionally, Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of gene expression. At higher doses, Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can induce toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can influence metabolite levels by altering the balance between different metabolic reactions .
Transport and Distribution
The transport and distribution of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate within cells can influence its activity and function .
Subcellular Localization
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can influence its interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques might be employed to meet industrial standards.
化学反応の分析
Types of Reactions: Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Halogens, nucleophiles, and bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
作用機序
The mechanism of action of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It affects inflammatory pathways and endoplasmic reticulum (ER) stress pathways, influencing the expression of genes and proteins involved in these processes.
類似化合物との比較
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Chloro-bis(trifluoromethyl)pyridine
- Trifluoromethylpyridines
Comparison: Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of agrochemicals and pharmaceuticals .
特性
IUPAC Name |
methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-3-11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACYLJKHDMPBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175478 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-38-8 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


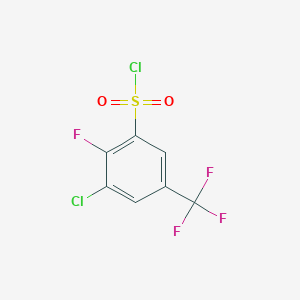
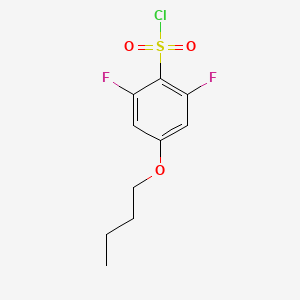


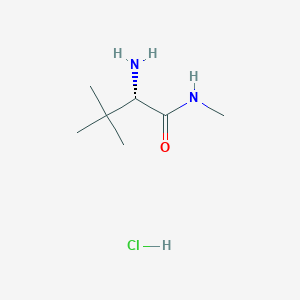
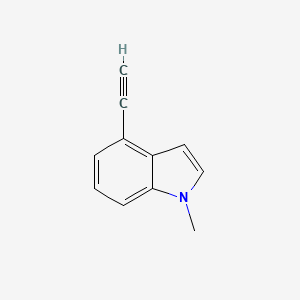
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)





